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Compound of Interest

Compound Name: AG 1295

Cat. No.: B1665054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AG 1295 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor

(PDGFR) tyrosine kinase.[1] Its specificity makes it an invaluable tool in experimental biology

and drug development for dissecting the role of the PDGFR signaling pathway in various

cellular processes and for serving as a negative control in studies involving PDGFR activation.

These application notes provide detailed protocols for utilizing AG 1295 as a control in key in

vitro assays.

Mechanism of Action
AG 1295 acts as an ATP-competitive inhibitor of the PDGFR kinase domain. By binding to the

ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand (PDGF)

binding. This blockade of autophosphorylation is the initial step that halts the downstream

signaling cascade, thereby inhibiting cellular responses such as proliferation, migration, and

survival mediated by PDGFR activation.[2]

Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of AG
1295 from various studies.
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Table 1: In Vitro Inhibitory Activity of AG 1295

Parameter Cell Line/System Value Reference

IC₅₀ (PDGFR

Autophosphorylation)
Swiss 3T3 cells ~1 µM [1]

IC₅₀ (PDGF-

dependent DNA

synthesis)

Swiss 3T3 cells < 5 µM [1]

Inhibition of PDGF-AA

induced cell

proliferation

Rabbit conjunctival

fibroblasts (10 µM AG

1295)

75% [3]

Inhibition of PDGF-BB

induced cell

proliferation

Rabbit conjunctival

fibroblasts (10 µM AG

1295)

80% [3]

Inhibition of PDGF-AA

induced cell

proliferation

Rabbit conjunctival

fibroblasts (100 µM

AG 1295)

82% [3]

Inhibition of PDGF-BB

induced cell

proliferation

Rabbit conjunctival

fibroblasts (100 µM

AG 1295)

83% [3]

Inhibition of Smooth

Muscle Cell (SMC)

proliferation

Porcine and human

SMCs
76% [4]

Table 2: In Vivo Efficacy of AG 1295
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Animal Model Treatment Effect Reference

Rabbit model of

proliferative

vitreoretinopathy

Intravitreal injection of

100 µM AG 1295

Significantly

attenuated tractional

retinal detachment

[5]

Swine model of

balloon angioplasty

Local delivery of AG

1295-impregnated

nanoparticles

~50% inhibition of

neointimal formation
[4]

Experimental Protocols
Western Blotting for PDGFR Autophosphorylation
This protocol details the steps to assess the inhibitory effect of AG 1295 on PDGF-induced

PDGFR autophosphorylation in a cell-based assay.

Materials:

Cells expressing PDGFR (e.g., NIH-3T3, smooth muscle cells)

Cell culture medium (e.g., DMEM) with serum

Serum-free medium

Recombinant PDGF-BB ligand

AG 1295 (stock solution in DMSO)

Phosphatase inhibitors (e.g., sodium orthovanadate)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes
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Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free

medium.

Pre-treat the cells with various concentrations of AG 1295 (e.g., 0.1, 1, 10 µM) or vehicle

control (DMSO) for 1-2 hours.

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. A non-

stimulated control should also be included.

Cell Lysis and Protein Quantification:

Aspirate the medium and wash the cells once with ice-cold PBS.

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant to a new tube and determine the protein concentration using a

BCA assay.
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SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to confirm equal

protein loading.

Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to determine the effect of AG 1295 on cell

viability and proliferation in the presence of PDGF.

Materials:

Cells responsive to PDGF

96-well cell culture plates

Complete culture medium

Serum-free medium

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1665054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant PDGF-BB ligand

AG 1295 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium.

Incubate for 24 hours to allow for cell attachment.

Cell Treatment:

Replace the medium with 100 µL of serum-free medium and incubate for 18-24 hours.

Add various concentrations of AG 1295 or vehicle control (DMSO) to the wells.

Add PDGF-BB (e.g., 50 ng/mL) to the appropriate wells. Include control wells with no

PDGF and no AG 1295.

Incubate for 24-72 hours.

MTT Assay:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

Carefully remove the medium.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Mix thoroughly by gentle shaking.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control (PDGF-stimulated, vehicle-

treated) cells.

In Vitro PDGFRβ Kinase Assay
This protocol provides a framework for an in vitro kinase assay to directly measure the

inhibitory effect of AG 1295 on the enzymatic activity of recombinant PDGFRβ. This protocol is

adapted from a commercially available ADP-Glo™ Kinase Assay.

Materials:

Recombinant human PDGFRβ kinase

Kinase assay buffer

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

ATP

AG 1295

ADP-Glo™ Kinase Assay Kit (or similar)

96-well white assay plates

Luminometer

Procedure:

Reagent Preparation:
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Prepare a serial dilution of AG 1295 in kinase assay buffer. The final DMSO concentration

should be kept constant across all wells (e.g., 1%).

Prepare a master mix of the substrate and ATP in kinase assay buffer.

Dilute the recombinant PDGFRβ enzyme to the desired concentration in kinase assay

buffer.

Kinase Reaction:

To the wells of a 96-well plate, add 5 µL of the diluted AG 1295 or vehicle control (DMSO).

Add 10 µL of the substrate/ATP master mix to each well.

Initiate the kinase reaction by adding 10 µL of the diluted PDGFRβ enzyme to each well.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the

reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce

a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Acquisition:

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition of kinase activity for each AG 1295 concentration and

determine the IC₅₀ value.

Mandatory Visualizations
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Caption: PDGFR Signaling Pathway and Inhibition by AG 1295.
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Caption: General Experimental Workflow for Using AG 1295 as a Control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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